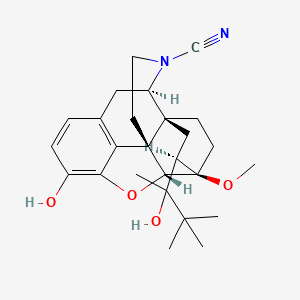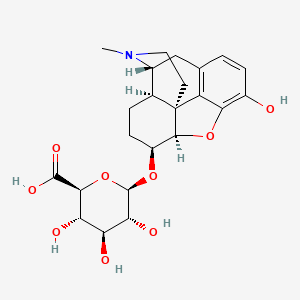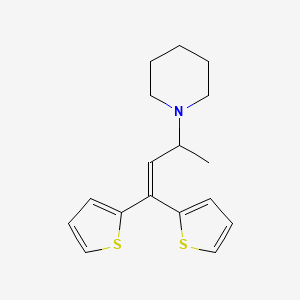
3-Piperidino-1,1-di(2-thienyl)but-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidino-1,1-di(2-thienyl)but-1-ene is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidino-1,1-di(2-thienyl)but-1-ene typically involves the reaction of piperidine with 1,1-di(2-thienyl)but-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Piperidino-1,1-di(2-thienyl)but-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or an aldehyde, while reduction may produce an alcohol .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential effects on biological systems, including its interaction with opioid receptors.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Piperidino-1,1-di(2-thienyl)but-1-ene involves its interaction with opioid receptors in the body. These receptors are part of the central nervous system and are involved in the regulation of pain and other physiological processes. The compound binds to these receptors and activates them, leading to the production of analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-Piperidino-1,1-di(2-thienyl)but-1-ene include:
Piperidylthiambutene: This compound has a similar structure and is also an opioid.
Piperidinohton: Another compound with a similar structure and properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique effects it produces when interacting with opioid receptors. Its distinct chemical properties make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
54160-31-5 |
|---|---|
Fórmula molecular |
C17H21NS2 |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
1-(4,4-dithiophen-2-ylbut-3-en-2-yl)piperidine |
InChI |
InChI=1S/C17H21NS2/c1-14(18-9-3-2-4-10-18)13-15(16-7-5-11-19-16)17-8-6-12-20-17/h5-8,11-14H,2-4,9-10H2,1H3 |
Clave InChI |
FQRWJLVMJCKSME-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C(C1=CC=CS1)C2=CC=CS2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




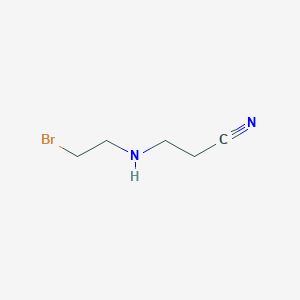
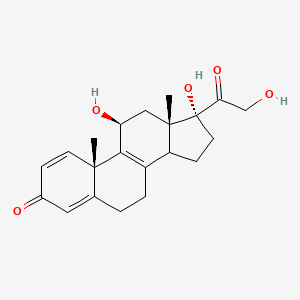
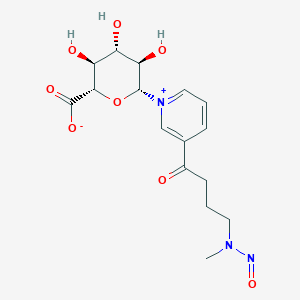
![2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol](/img/structure/B13415352.png)
![2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium](/img/structure/B13415357.png)

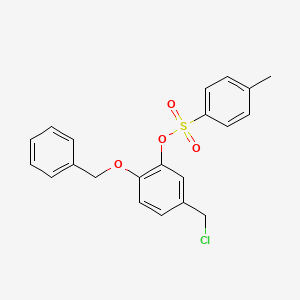
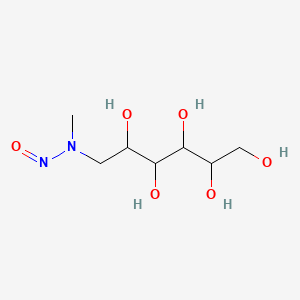
![Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene](/img/structure/B13415374.png)
